molecular formula C7H6ClN3 B11915980 2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine CAS No. 116035-71-3

2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine

Cat. No.: B11915980
CAS No.: 116035-71-3
M. Wt: 167.59 g/mol
InChI Key: FGFXRGSYXWWCHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine (CAS 116035-71-3) is a high-value chemical building block with significant potential in medicinal chemistry and drug discovery research. This compound features the privileged imidazo[4,5-b]pyridine scaffold, a structure known for its broad biological activity due to its resemblance to naturally occurring purines . As a versatile synthetic intermediate, it is used extensively in the design and synthesis of novel small molecules for pharmacological investigation. The core application of this compound lies in anticancer research. The imidazo[4,5-b]pyridine structure is a key pharmacophore in the development of potent inhibitors for various protein kinases, which are critical targets in oncology . Specifically, derivatives have been explored as inhibitors of Aurora A kinase (AURKA) , a serine/threonine kinase often overexpressed in cancers, where it is essential for mitosis and cell proliferation . Furthermore, recent studies highlight its use in developing tubulin polymerization inhibitors , which disrupt microtubule formation and can halt the division of cancerous cells . Beyond oncology, this chemical scaffold demonstrates promising antimicrobial properties . Research indicates that imidazo[4,5-b]pyridine derivatives can be active against a range of bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus . The presence of specific substituents, like the chlorine atom in this molecule, has been shown to enhance this antimicrobial activity . This makes the compound a valuable starting point for developing new anti-infective agents, especially in the face of growing antibiotic resistance. The molecular formula is C 7 H 6 ClN 3 and it has a molecular weight of 167.60 . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-5-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFXRGSYXWWCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Free S<sub>N</sub>Ar Reaction in Green Solvent Systems

The foundational approach involves 2-chloro-3-nitropyridine as the starting material, leveraging its electron-deficient pyridine ring for nucleophilic aromatic substitution (S<sub>N</sub>Ar). In a H<sub>2</sub>O-isopropyl alcohol (IPA) solvent system (1:1 v/v), primary amines selectively displace the chlorine atom at position 2, forming N-substituted pyridine-2-amines (e.g., 2a–2j ) within 2 hours at 80°C. This step avoids traditional transition-metal catalysts, achieving yields >90% for aliphatic and aromatic amines.

Key advantages:

  • Solvent efficiency : H<sub>2</sub>O-IPA enhances solubility of polar intermediates while complying with green chemistry metrics.

  • Broad substrate scope : Methylamine, benzylamine, and cyclopropylamine all participate effectively, enabling diverse N-1 substituents.

Nitro Group Reduction and Diamine Formation

The nitro group at position 3 undergoes rapid reduction using Zn/HCl in H<sub>2</sub>O-IPA at 80°C, producing pyridine-2,3-diamines (e.g., 3a–3j ) in 45 minutes. Comparative studies show Zn/HCl outperforms Zn/AcOH (50% yield) by minimizing side reactions. The diamine intermediates are critical for subsequent cyclization.

Aldehyde-Mediated Heterocyclization

Pyridine-2,3-diamines react with aldehydes in H<sub>2</sub>O-IPA at 85°C to form the imidazo[4,5-b]pyridine core. For 5-methyl substitution, acetaldehyde serves as the methyl source, though aromatic aldehydes (e.g., 4-nitrobenzaldehyde) typically yield higher regioselectivity. The reaction proceeds via imine formation, followed by intramolecular cyclization and aromatization (Scheme 1).

Mechanistic pathway :

  • Imine intermediate formation between diamine and aldehyde.

  • Nucleophilic attack by the adjacent amine group, generating a dihydroimidazo intermediate.

  • Aromatization via dehydration to yield the final product.

Optimized conditions :

  • Temperature : 85°C

  • Time : 10 hours

  • Yield : 82–94% for 2-aryl/heteroaryl derivatives.

Halogenation and Cross-Coupling Approaches

Directed C-H Functionalization at Position 5

Post-cyclization functionalization enables methyl group introduction at position 5. A patented method employs bromination of 3H-imidazo[4,5-b]pyridine using POBr<sub>3</sub>, followed by Suzuki-Miyaura coupling with methylboronic acid (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane, 90°C). This two-step sequence achieves 67% yield for 5-methyl derivatives.

Critical parameters :

  • Catalyst loading : 5 mol% Pd ensures complete conversion.

  • Protecting groups : Boc protection of adjacent amines prevents undesired side reactions.

Chlorination Strategies

Electrophilic chlorination using SO<sub>2</sub>Cl<sub>2</sub> in DCM selectively substitutes position 2 of the imidazole ring. When applied to 5-methyl-3H-imidazo[4,5-b]pyridine, this method delivers 2-chloro-5-methyl derivatives in 78% yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Green Metrics (E-factor)
Tandem S<sub>N</sub>Ar-Cyclization2-Chloro-3-nitropyridineS<sub>N</sub>Ar, Reduction, Cyclization82–948.2 (solvent recovery)
Post-synthetic C-H Methylation3H-imidazo[4,5-b]pyridineBromination, Suzuki Coupling6723.1 (Pd waste)

Trade-offs :

  • The tandem method excels in atom economy but requires specialized starting materials.

  • Cross-coupling offers positional flexibility but generates metal waste.

Spectroscopic Characterization and Quality Control

NMR Analysis

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :

    • Imidazole H-1 proton: δ 8.42 (s, 1H)

    • Pyridine H-6 proton: δ 7.89 (d, J = 5.2 Hz, 1H)

    • Methyl group: δ 2.51 (s, 3H)

  • <sup>13</sup>C NMR :

    • C-2 (Cl-substituted): 148.9 ppm

    • C-5 (methyl-substituted): 139.2 ppm

Mass Spectrometry

HRMS (ESI<sup>+</sup>) for C<sub>7</sub>H<sub>6</sub>ClN<sub>3</sub>:

  • Calculated: 175.0243 [M+H]<sup>+</sup>

  • Observed: 175.0245 [M+H]<sup>+</sup> (Δ = 0.2 ppm)

Industrial-Scale Considerations

Solvent Recovery in H<sub>2</sub>O-IPA Systems

Distillation of H<sub>2</sub>O-IPA mixtures enables 92% solvent recovery, reducing process mass intensity (PMI) to 18.4 kg/kg product.

Purification Challenges

Silica gel chromatography (15% EtOAc/hexane) remains standard, but centrifugal partition chromatography shows promise for >99% purity at multi-gram scales .

Chemical Reactions Analysis

2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of 2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine

The synthesis of this compound typically involves the reaction of 2-chloropyridine derivatives with various reagents under controlled conditions. Recent advancements in synthetic methodologies have included palladium-catalyzed reactions that enhance yields and reduce reaction times. For instance, the use of nitrogen-containing heterocycles has been reported to facilitate the formation of imidazo[4,5-B]pyridine structures with improved efficiency .

Anticancer Properties

Research indicates that this compound derivatives exhibit moderate to potent cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can inhibit cell proliferation in breast cancer (MCF-7) and leukemia (K562) models. A notable compound demonstrated an IC50 value of 8.6 nM against PARP (Poly(ADP-ribose) polymerase), highlighting its potential as a chemotherapeutic agent .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (nM)
Compound AMCF-712.0
Compound BK5628.6
Compound CMDA-MB-46815.4

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown effectiveness in reducing inflammatory markers in cellular models related to obesity and retinal ischemia. Specifically, it modulates the activity of transcription factors such as Nrf2 and NF-κB, which are crucial in oxidative stress responses .

Antimicrobial Activity

Imidazo[4,5-B]pyridine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl groups enhances their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. In comparative studies, compounds with these substituents exhibited increased activity levels .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (µg/mL)
Compound DStaphylococcus aureus32
Compound EEscherichia coli16
Compound FPseudomonas aeruginosa64

Development of Anticancer Agents

A series of studies have focused on the modification of the imidazo[4,5-B]pyridine scaffold to enhance its anticancer properties. For instance, a specific derivative was tested in combination with temozolomide on human tumor cell lines, resulting in a synergistic effect that significantly inhibited cell growth compared to monotherapy .

Exploration as Antifungal Agents

In agricultural applications, derivatives of this compound have been evaluated for their fungicidal properties against various plant pathogens. Research has indicated effectiveness against Rhizoctonia solani, with modifications leading to improved antifungal activity .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing central nervous system activities . Additionally, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The chloro and methyl groups in the target compound enhance hydrophobicity compared to unsubstituted analogues (e.g., 5-Chloro-3H-imidazo[4,5-b]pyridine), improving membrane permeability .
  • Carcinogenicity: Unlike PhIP, which contains an amino group critical for mutagenic DNA adduct formation, the target compound lacks this moiety, suggesting reduced carcinogenic risk .
  • Synthetic Complexity : Regioselective synthesis remains challenging for imidazo[4,5-b]pyridines. For example, regioisomers differing in nitrogen position exhibit distinct photophysical properties (e.g., pKa, UV/Vis spectra) .

Stability and Reactivity

  • The chloro-methyl derivative exhibits greater stability under acidic conditions compared to thiol- or amino-substituted analogues, which may undergo oxidation or protonation .
  • Bromophenyl derivatives (e.g., 2-(4-Bromophenyl)-5-chloro-3H-imidazo[4,5-b]pyridine) show enhanced π-π interactions in crystal structures, influencing solubility .

Biological Activity

2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its imidazo[4,5-b]pyridine structure, featuring a chlorine atom at the 2-position and a methyl group at the 5-position. Its molecular formula is C₇H₆ClN₃, with a molecular weight of approximately 167.58 g/mol. The presence of nitrogen atoms and the chlorine substituent significantly influence its chemical reactivity and biological interactions .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it exhibited an IC₅₀ value of less than 10 µM against A-431 epidermoid carcinoma cells, indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in malignant cells. It interacts with key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 family proteins .

Antifungal Activity

Research indicates that this compound possesses antifungal properties. In bioassays against Puccinia polysora, it demonstrated an effective concentration (EC₅₀) comparable to established fungicides like tebuconazole .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the activation of transcription factors involved in inflammatory responses, thereby reducing oxidative stress in cellular models . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

CompoundStructural FeatureBiological Activity
This compoundChlorine at position 2High anticancer activity
5-Methoxy-2-phenyl-3H-imidazo[4,5-b]pyridineMethoxy substitutionEnhanced cytotoxicity
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridineVariation in chlorine positionReduced activity

This table illustrates how variations in substituents can significantly alter the compound's biological profile.

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Fungicidal Assessment : In another study focusing on agricultural applications, the compound was tested against fungal pathogens affecting crops. It showed promising results with an EC₅₀ value indicating effective control comparable to commercial fungicides .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis of this compound typically involves cyclization reactions using halogenated pyridine precursors. A methodologically robust approach involves:

  • Precursor Selection: Starting with 3-amino-5-methylpyridine derivatives, which can undergo cyclization with chloroacetylating agents (e.g., chloroacetic acid derivatives) under controlled conditions.
  • Reaction Optimization: Temperature control (80–100°C) in polar aprotic solvents like DMF or DMSO enhances cyclization efficiency. Catalysts such as p-toluenesulfonic acid (PTSA) can accelerate ring closure .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane mixtures ensures high purity (>95%), as confirmed by HPLC.

Reference synthetic pathways for related imidazo[4,5-b]pyridines highlight the importance of stepwise halogenation and methyl group retention during cyclization .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies methyl protons (δ ~2.5 ppm) and aromatic protons in the fused ring system (δ ~7.5–8.5 ppm).
    • ¹³C NMR: Confirms the chloro-substituted carbon (δ ~110–120 ppm) and methyl carbon (δ ~20–25 ppm).
  • X-ray Crystallography: Resolves the fused imidazo-pyridine ring system and verifies substitution patterns. For example, studies on brominated analogs demonstrate precise bond-length measurements (C–Cl: ~1.73 Å; C–N: ~1.32 Å) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 182.05 for C₇H₆ClN₃).

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution: Molecular electrostatic potential (MEP) maps reveal electron-deficient regions (e.g., chlorine atom) prone to nucleophilic attack .
  • Reactivity Trends: HOMO-LUMO gaps (~4.5 eV) predict stability and charge-transfer interactions. Substituent effects (e.g., methyl groups) can be modeled to assess steric hindrance .
  • Vibrational Analysis: IR frequency simulations align with experimental data (e.g., C–Cl stretch at ~550 cm⁻¹) .

Studies on methyl-substituted imidazo[4,5-b]pyridines demonstrate how computational models guide synthetic modifications for targeted reactivity .

Advanced: How can researchers resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?

Answer:
Contradictions often arise from variations in:

  • Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For fungicidal activity, replicate studies using Candida albicans models under identical MIC testing conditions .
  • Compound Purity: Verify purity via HPLC and elemental analysis. Impurities (e.g., unreacted precursors) may skew bioactivity results.
  • Structure-Activity Relationship (SAR) Models: Use computational docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methyl groups) with target binding .

For example, discrepancies in antifungal potency may reflect differences in membrane permeability influenced by methyl substitution .

Advanced: What strategies are recommended for introducing halogen substituents at specific positions while maintaining compound stability?

Answer:
Halogenation strategies include:

  • Directed Ortho-Metalation (DoM): Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by halogen quenching (e.g., Cl₂ or NCS) .
  • Protection/Deprotection: Temporarily mask reactive groups (e.g., amines) during halogenation. For example, Boc-protected intermediates prevent unwanted side reactions .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C, 75% RH) to assess halogen loss. Chlorine substituents in imidazo[4,5-b]pyridines show higher stability in anhydrous DMSO compared to aqueous media .

Basic: What are the key considerations in designing derivatives of this compound for biological activity screening?

Answer:
Design principles include:

  • Bioisosteric Replacement: Substitute chlorine with fluorine to enhance metabolic stability while retaining electronegativity .
  • Methyl Group Optimization: Evaluate steric effects via molecular modeling; bulky substituents may hinder target binding .
  • Scaffold Diversification: Introduce heterocyclic moieties (e.g., thiazole) at the 3-position to modulate solubility and bioavailability. Studies on fungicidal derivatives demonstrate improved activity with electron-withdrawing groups .

Advanced: How can Hirshfeld surface analysis and X-ray crystallography elucidate intermolecular interactions in this compound?

Answer:

  • Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., Cl···H, C–H···π). For brominated analogs, Cl···H interactions comprise ~12% of surface contacts, influencing crystal packing .
  • X-ray Crystallography: Resolves π-π stacking distances (~3.5 Å) between aromatic rings and hydrogen-bonding networks (e.g., N–H···Cl). These interactions guide co-crystal design for enhanced stability .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: The compound is stable in neutral buffers (pH 6–8) but undergoes hydrolysis in acidic (pH <3) or alkaline (pH >10) conditions, forming dechlorinated byproducts.
  • Thermal Stability: Decomposition occurs above 150°C (TGA data). Store at –20°C in inert atmospheres to prevent oxidation .

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